BenchChemオンラインストアへようこそ!

APTSTAT3-9R

STAT3 SH2 domain binding affinity peptide inhibitor

APTSTAT3-9R is a 26-mer cell-permeable peptide inhibitor that directly engages the STAT3 SH2 domain with nanomolar affinity (KD=231 nM). Its unique 9R motif ensures efficient intracellular delivery, enabling selective blockade of STAT3 phosphorylation (Tyr705) and DNA-binding activity. This specificity—absent in small-molecule alternatives—prevents experimental confounding. Use to suppress STAT3 target genes (cyclin D1, Bcl-xL, survivin) and impair tumor growth in xenograft/allograft models.

Molecular Formula C223H330N80O51
Molecular Weight 4947.51
Cat. No. B1192030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAPTSTAT3-9R
Molecular FormulaC223H330N80O51
Molecular Weight4947.51
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

APTSTAT3-9R STAT3 Inhibitor Peptide – Core Properties and Procurement Relevance


APTSTAT3-9R is a 26‑mer cell‑permeable peptide inhibitor of signal transducer and activator of transcription 3 (STAT3). It comprises the high‑affinity STAT3‑binding aptide APTSTAT3 (KD = 231 nM) fused via a GGGGS linker to a C‑terminal nona‑arginine (9R) cell‑penetrating motif [1]. The compound selectively blocks STAT3 phosphorylation (Tyr705) and downstream DNA‑binding activity, leading to reduced expression of STAT3 target genes including cyclin D1, Bcl‑xL, and survivin [1]. In vitro, APTSTAT3‑9R suppresses proliferation of multiple cancer cell lines (GI50 = 10–20 µM in A549, B16F1, HepG2) and induces apoptosis [1]. In vivo, intratumoral administration (8 mg/kg, every other day) significantly inhibits tumor growth in both allograft and xenograft murine models [1].

Why Substituting APTSTAT3-9R with Other STAT3 Inhibitors Compromises Experimental Reproducibility


STAT3 inhibitors exhibit profound mechanistic, structural, and potency divergences that preclude simple interchangeability. APTSTAT3‑9R is a peptide‑based inhibitor that directly engages the STAT3 SH2 domain with nanomolar affinity and blocks phosphorylation at Tyr705, whereas small‑molecule inhibitors such as Stattic and S3I‑201 target the same domain but with widely different potencies, off‑target profiles, and cellular permeability characteristics [1]. Moreover, peptide‑based inhibitors like APTSTAT3‑9R leverage the 9R motif for efficient intracellular delivery—a property absent in non‑peptidic analogs and critical for achieving functional STAT3 blockade in intact cells [1]. Substituting APTSTAT3‑9R with a generic STAT3 inhibitor risks introducing confounding variables (e.g., differential selectivity, inconsistent cellular uptake, or variable in vivo pharmacokinetics) that undermine data comparability and experimental conclusions. The quantitative evidence below substantiates why APTSTAT3‑9R must be considered a distinct, non‑fungible research tool.

APTSTAT3-9R Quantitative Differentiation: Head-to-Head and Cross-Study Comparisons


Binding Affinity (KD) Versus Small-Molecule STAT3 Inhibitors

APTSTAT3-9R binds the STAT3 SH2 domain with a dissociation constant (KD) of 231 nM as determined by surface plasmon resonance [1]. This affinity is substantially higher than that reported for the small-molecule inhibitor S3I-201, which exhibits an IC50 of 86 µM in STAT3 DNA-binding assays . While Stattic also targets the SH2 domain (IC50 ≈ 5.1 µM) , APTSTAT3-9R's peptide scaffold enables a distinct binding mode—primarily engaging the STAT3 SH2 domain with minimal interaction with the DNA-binding domain [1].

STAT3 SH2 domain binding affinity peptide inhibitor

Selectivity Profile: Preservation of STAT1, STAT5, and Akt Phosphorylation

In A549 human lung carcinoma cells, treatment with APTSTAT3-9R (7.5–30 µM for 6 hours) efficiently inhibited STAT3 phosphorylation while exhibiting little to no effect on phosphorylation of STAT1, STAT5, or Akt . In contrast, the small-molecule inhibitor S3I-201 shows measurable activity against STAT1 and STAT5 DNA‑binding (IC50 = 160 µM and >300 µM, respectively) , and Stattic displays high selectivity for STAT3 over STAT1 .

STAT3 selectivity off‑target effects Akt signaling

Cellular Antiproliferative Potency (GI50) in Cancer Cell Lines

APTSTAT3-9R inhibits proliferation of A549, B16F1, and HepG2 cancer cells with GI50 values ranging from 10 to 20 µM (12‑hour MTT assay) [1]. Complete inhibition of colony formation is achieved at 30 µM over 2 weeks [1]. By comparison, Stattic exhibits IC50 values of 2.5–5.1 µM in various hepatocellular carcinoma lines [2], while S3I-201 shows an IC50 of 86 µM in cell‑free DNA‑binding assays but variable cellular potency (38–86 µM) [3].

cell viability GI50 antiproliferative

Apoptosis Induction: Quantitative Flow Cytometry Comparison

Treatment of A549 cells with APTSTAT3-9R (30 µM, 6 hours) increased the proportion of PI‑positive/Annexin V‑positive apoptotic cells from 2.8% (untreated control) to 15% . This represents a 5.4‑fold induction of apoptosis under the tested conditions. No comparable quantitative apoptosis data are available for Stattic or S3I-201 under identical experimental parameters.

apoptosis Annexin V PI staining

In Vivo Antitumor Efficacy in Murine Xenograft and Allograft Models

Intratumoral injection of APTSTAT3-9R (8 mg/kg, every other day) significantly suppressed the growth of established tumors derived from B16F1 murine melanoma allografts and human U87MG glioblastoma and A549 lung carcinoma xenografts in mice [1]. Stattic has demonstrated in vivo activity in some models, but published dosing regimens and efficacy magnitudes vary considerably; S3I-201 exhibits limited in vivo utility due to poor pharmacokinetics and off‑target alkylating activity [2].

in vivo efficacy tumor xenograft allograft

Cell‑Penetrating Motif (9R) Confers Intracellular Delivery Essential for Activity

The 9R poly‑arginine motif at the C‑terminus of APTSTAT3-9R is indispensable for cellular uptake and subsequent STAT3 inhibition. The parent peptide APTSTAT3 lacks cell permeability and fails to block STAT3 phosphorylation in intact cells [1]. The scrambled control peptide APTscr‑9R, which retains the 9R motif but contains a scrambled STAT3‑binding sequence, does not inhibit STAT3 phosphorylation or reduce cell viability, confirming that both the specific STAT3‑binding aptide and the 9R cell‑penetrating module are required for functional activity [2].

cell‑penetrating peptide 9R motif intracellular delivery

APTSTAT3-9R Optimal Research and Industrial Application Scenarios


Validation of STAT3‑Dependent Signaling in Cancer Cell Lines

Use APTSTAT3-9R (10–30 µM, 6–48 hours) to block STAT3 phosphorylation and downstream target expression (cyclin D1, Bcl‑xL, survivin) in STAT3‑addicted cancer cell lines (e.g., A549, B16F1, HepG2) [1]. The high selectivity over STAT1/5 and Akt ensures that observed phenotypes are attributable to STAT3 inhibition. Include APTscr‑9R as a negative control to confirm sequence‑specific effects [1].

In Vivo Preclinical Oncology Studies (Intratumoral Administration)

Evaluate antitumor efficacy of APTSTAT3-9R in murine xenograft or allograft models using intratumoral injection (8 mg/kg, every other day) [1]. The compound's in vivo activity has been validated in B16F1 melanoma, U87MG glioblastoma, and A549 lung carcinoma models, providing a robust platform for target validation and combination therapy studies [1].

Combination Therapy with Immune Checkpoint Inhibitors

Combine APTSTAT3-9R with anti‑PD‑1 immunotherapy in vemurafenib‑resistant melanoma models to remodel the immunosuppressive tumor microenvironment and enhance cytotoxic T‑cell infiltration [2]. APTSTAT3-9R reduces myeloid‑derived suppressor cells (MDSCs) and tumor‑associated macrophages (TAMs), potentiating the efficacy of checkpoint blockade [2].

Dissection of STAT3 SH2 Domain‑Mediated Protein Interactions

Leverage APTSTAT3-9R's high‑affinity binding to the STAT3 SH2 domain (KD = 231 nM) to probe STAT3 dimerization and STAT3‑JAK2 interaction dynamics [1]. The peptide's ability to block DNA‑binding activity (54% reduction at 30 µM, 6 hours) enables precise interrogation of STAT3 transcriptional function in cell‑free and cellular assays [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for APTSTAT3-9R

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.